

Desmethyl Cisatracurium Besylate CAS number and properties

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Compound of Interest

Compound Name: *Desmethyl Cisatracurium Besylate*

Cat. No.: *B1153508*

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A comprehensive technical guide on **Desmethyl Cisatracurium Besylate** for researchers, scientists, and drug development professionals.

Introduction

Desmethyl Cisatracurium Besylate is a close structural analog and a potential impurity or metabolite of Cisatracurium Besylate, a widely used non-depolarizing neuromuscular blocking agent. Cisatracurium itself is the (1R-cis, 1'R-cis) isomer of atracurium and constitutes about 15% of the atracurium mixture[1][2]. Understanding the properties of its desmethyl derivative is crucial for impurity profiling, metabolic studies, and ensuring the safety and efficacy of cisatracurium-based therapeutics. This document provides an in-depth overview of the available technical information on **Desmethyl Cisatracurium Besylate**.

Nomenclature and CAS Number

The nomenclature surrounding atracurium and its derivatives can be complex due to the presence of four chiral centers, leading to ten potential stereoisomers[3]. "Desmethyl Cisatracurium" logically refers to the N-desmethyl derivative of the specific (1R-cis, 1'R-cis) isomer.

While a specific CAS number for N-Desmethyl Cisatracurium Besylate is not readily available in public databases, CAS numbers for related isomers have been identified:

- N-Desmethyl-transatracurium Besylate: 2024603-92-5[4]

- N-DESMETHYL ATRACURIUM BESYLATE (isomer mixture): 2024603-91-4[5]

For the purpose of this guide, "**Desmethyl Cisatracurium Besylate**" will refer to the N-desmethyl derivative of the (1R-cis, 1'R-cis) isomer of atracurium. Researchers should use the specific isomer's name to avoid ambiguity.

Chemical and Physical Properties

The properties of **Desmethyl Cisatracurium Besylate** can be inferred from its parent compound, cisatracurium besylate, and its trans-isomer.

Property	Cisatracurium Besylate	N-Desmethyl-transatracurium Besylate	Reference
CAS Number	96946-42-8	2024603-92-5	[2][4]
Molecular Formula	C ₆₅ H ₈₂ N ₂ O ₁₈ S ₂	C ₅₈ H ₇₄ N ₂ O ₁₅ S (as besylate salt)	[6][7]
Molecular Weight	1243.48 g/mol	1071.28 g/mol	[2][7]
Appearance	White Solid / Crystalline Solid	Not specified	[8][9]
Solubility	Soluble in ethanol (~10 mg/ml), DMSO (~30 mg/ml), DMF (~30 mg/ml), and PBS (pH 7.2, ~10 mg/ml).	Not specified	[9]
Melting Point	90-93 °C	Not specified	[8]
UV/Vis. λ _{max}	280 nm	Not specified	[9]
LogP	-2.12 (for Cisatracurium Besylate)	Not specified	[6]

Pharmacological Profile

Mechanism of Action: Cisatracurium besylate functions as a competitive antagonist of nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction[2][9]. It binds to these receptors on the motor end-plate, inhibiting the action of acetylcholine and leading to a block of neuromuscular transmission[2][6]. This action is reversible and can be antagonized by acetylcholinesterase inhibitors like neostigmine[6][10]. It is expected that **Desmethyl Cisatracurium Besylate** would share this mechanism of action, though its potency and duration of action may differ.

Metabolism and Elimination: The primary route of elimination for cisatracurium is Hofmann elimination, a non-enzymatic chemical process that occurs at physiological pH and temperature, breaking down the molecule into laudanosine and a quaternary monoacrylate[1]. This is followed by ester hydrolysis[1]. This organ-independent elimination is a key clinical advantage, especially in patients with renal or hepatic impairment[1]. Laudanosine is further metabolized to desmethyl metabolites[6]. Desmethyl Cisatracurium could potentially be a metabolite, though it is more commonly regarded as a process-related impurity from the synthesis of the parent drug.

Synthesis and Analytical Protocols

Synthesis Overview

The synthesis of cisatracurium besylate is a multi-step process that requires careful control of stereochemistry. A common route involves:

- **Resolution:** Racemic tetrahydropapaverine is resolved to obtain the desired R-isomer[11].
- **Coupling:** The R-tetrahydropapaverine is reacted with an acrylate linker, such as 1,5-pentamethylene diacrylate[11][12].
- **Quaternization:** The tertiary amines are alkylated, typically with methyl benzenesulfonate, to form the final bis-quaternary ammonium salt[1][12].

The formation of **N-Desmethyl Cisatracurium Besylate** as an impurity could arise from incomplete methylation during the final quaternization step or the use of starting materials containing a desmethyl-tetrahydropapaverine analogue.

Experimental Protocols: Analytical Characterization

The identification and quantification of **Desmethyl Cisatracurium Besylate**, often as an impurity, relies on advanced chromatographic techniques.

Protocol 1: HPLC-UV for Purity and Impurity Profiling

This method is adapted from established protocols for cisatracurium besylate and its related substances[13][14].

- Objective: To separate and quantify cisatracurium besylate from its isomers and related impurities, including desmethyl derivatives.
- Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
- Chromatographic Conditions:
 - Column: Octadecylsilane (C18), 4.6-mm × 25.0-cm; 5-μm packing[13].
 - Mobile Phase: A gradient or isocratic mixture of acetonitrile, methanol, and an ammonium formate buffer[13][14][15]. For example, acetonitrile-ammonium formate (pH 5.2; 0.3 M) (50:50, v/v) has been used successfully[15].
 - Flow Rate: 1.0 - 1.5 mL/min[13][14].
 - Injection Volume: 20 μL[13].
 - Detector: UV at 280 nm[13][15].
- Sample Preparation:
 - Standard Solution: Prepare a solution of USP Cisatracurium Besylate Reference Standard at a known concentration (e.g., 0.7 mg/mL) in the mobile phase or a suitable diluent[13].
 - Sample Solution: Accurately weigh and dissolve the sample containing cisatracurium besylate to the same concentration as the standard solution[13].
- Analysis: Inject the standard and sample solutions into the chromatograph. The percentage of any impurity, such as **Desmethyl Cisatracurium Besylate**, can be calculated based on

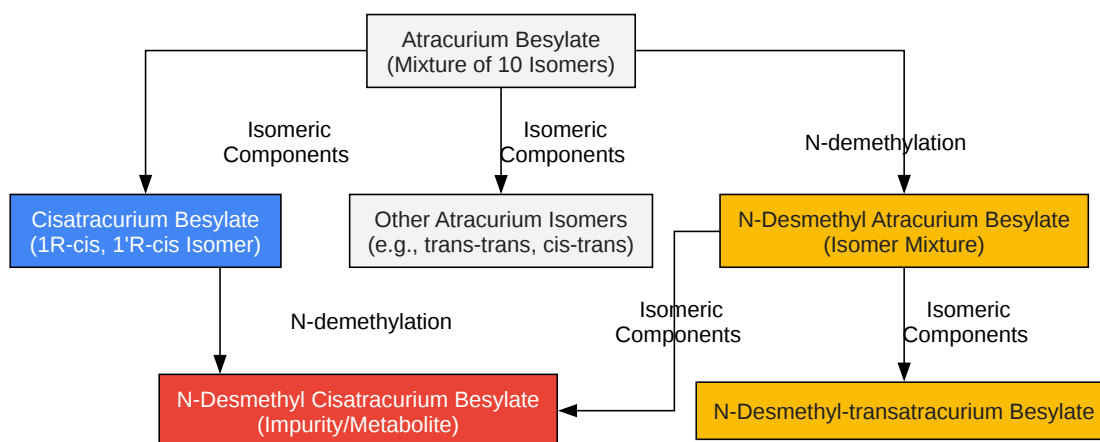
the relative peak area compared to the main cisatracurium peak.

Protocol 2: LC-MS for Identification of Degradation Products and Impurities

- Objective: To identify the mass-to-charge ratio of unknown peaks in the chromatogram to confirm their identity, including desmethyl impurities.
- Instrumentation: Liquid Chromatography system coupled to a Mass Spectrometer (LC-MS), often with an electrospray ionization (ESI) source[14][15].
- Chromatographic Conditions: Similar to the HPLC-UV method to ensure peak correlation.
- Mass Spectrometry Conditions:
 - Ionization Mode: ESI positive-ion detection is effective for identifying cisatracurium and its degradation products[15].
 - Mass Analyzer: Time-of-flight (TOF) or other high-resolution mass analyzers can be used for accurate mass measurements[14].
- Data Analysis: The mass spectrum of the peak corresponding to the suspected desmethyl impurity is analyzed. The expected mass difference between cisatracurium and its N-desmethyl analogue would correspond to the mass of a methyl group (CH₂), which is approximately 14 Da.

Visualizations

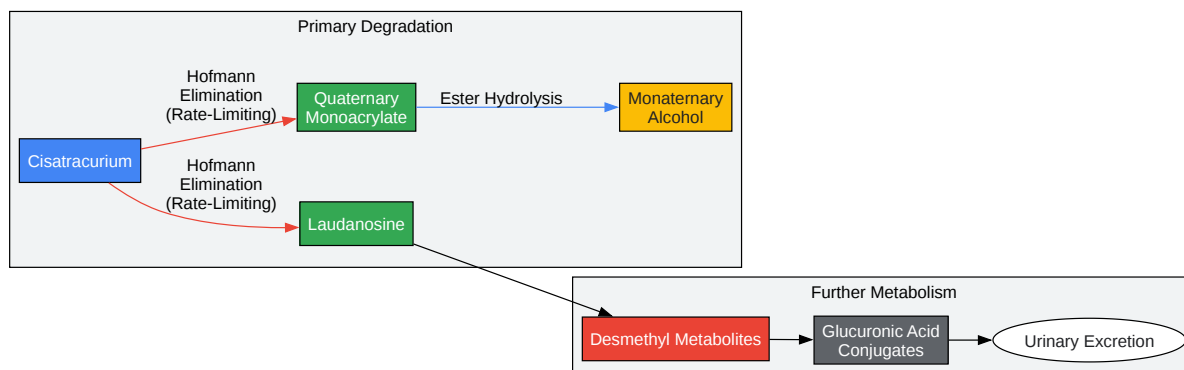
Logical Relationships of Atracurium Isomers



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Caption: Relationship between Atracurium, Cisatracurium, and their N-desmethyl derivatives.

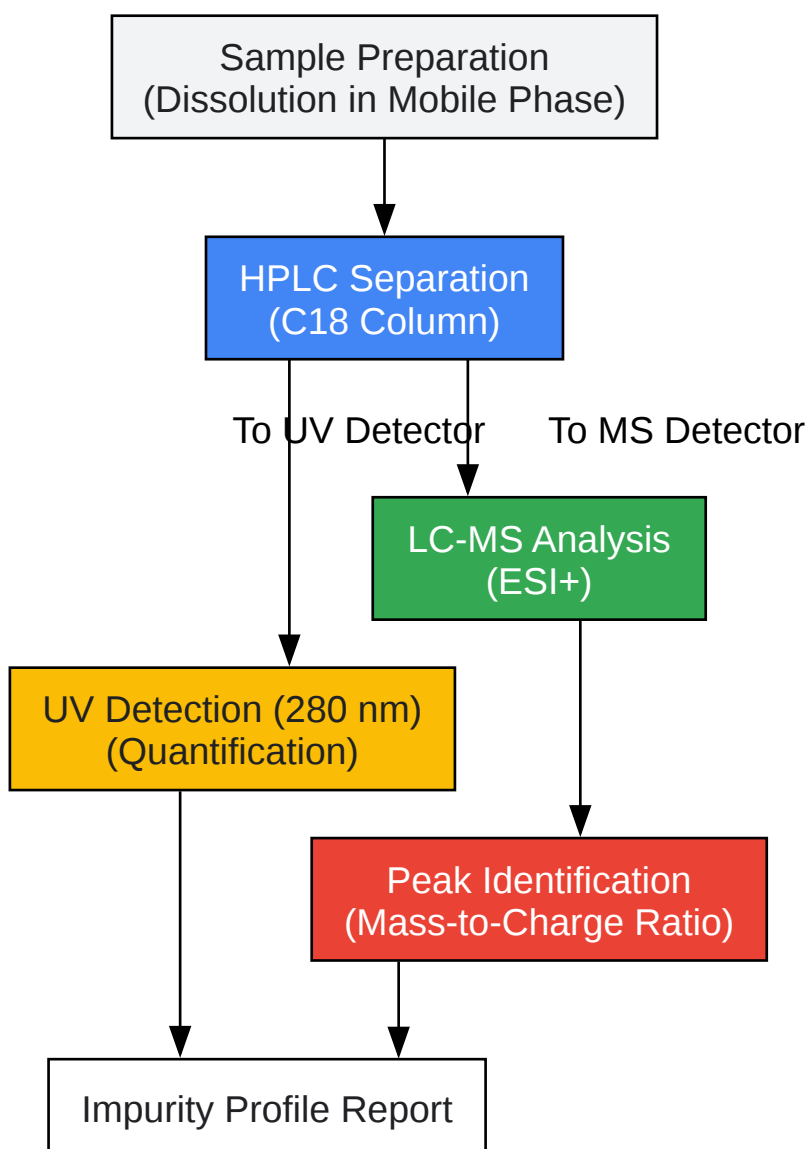
Metabolic and Degradation Pathway of Cisatracurium



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Caption: Primary degradation and subsequent metabolism of Cisatracurium.

Analytical Workflow for Impurity Identification



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Caption: Workflow for the analytical characterization of **DesmethyI Cisatracurium Besylate**.

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